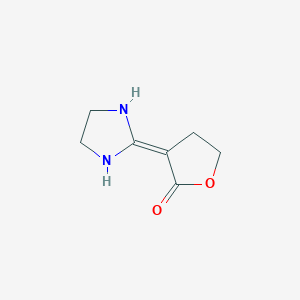
4-Cyano-2-propylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-2-propylbenzoic acid is an organic compound with the molecular formula C11H11NO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a cyano group (–CN) at the 4-position and a propyl group (–C3H7) at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Cyano-2-propylbenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-propylbenzoic acid followed by reduction and subsequent cyanation. The nitration step introduces a nitro group (–NO2) at the desired position, which is then reduced to an amino group (–NH2). Finally, the amino group is converted to a cyano group using reagents such as sodium cyanide (NaCN) under appropriate conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires efficient catalysts and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyano-2-propylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amino group or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the cyano group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
4-Cyano-2-propylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-cyano-2-propylbenzoic acid involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic and electrophilic reactions, affecting various biochemical pathways. The compound may inhibit certain enzymes or interact with proteins, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyano-2-methylbenzoic acid: Similar structure but with a methyl group instead of a propyl group.
4-Cyano-2-ethylbenzoic acid: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
4-Cyano-2-propylbenzoic acid is unique due to the specific combination of the cyano and propyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
87979-39-3 |
|---|---|
Formule moléculaire |
C11H11NO2 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
4-cyano-2-propylbenzoic acid |
InChI |
InChI=1S/C11H11NO2/c1-2-3-9-6-8(7-12)4-5-10(9)11(13)14/h4-6H,2-3H2,1H3,(H,13,14) |
Clé InChI |
MZVSJUHNNAEUHG-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=CC(=C1)C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(But-2-en-1-ylidene)-1,3,3-trimethyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B14377568.png)
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-phenylquinoline](/img/structure/B14377577.png)
![4-[(4-Methylphenoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14377578.png)
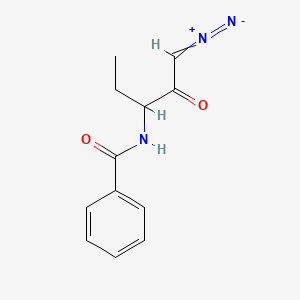

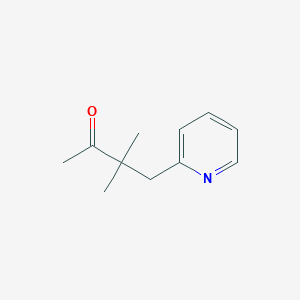
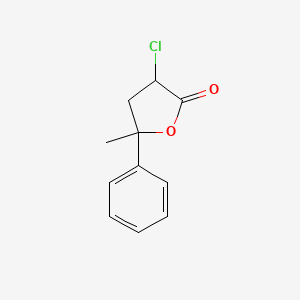

![[4-(2-Methylpropane-2-sulfonyl)butoxy]benzene](/img/structure/B14377603.png)

![2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole](/img/structure/B14377612.png)
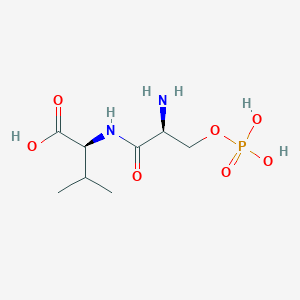
![2,2'-Disulfanediylbis[4-(propan-2-yl)phenol]](/img/structure/B14377626.png)
